
1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one typically involves multi-step reactions. One common method involves the initial formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiophene ring is then introduced through a series of substitution reactions. The final step involves the attachment of the chlorobenzyl group to the triazole ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be crucial to achieve high efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the triazole ring or the thiophene ring, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole and thiophene rings play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one: shares similarities with other heterocyclic compounds, such as thiophene derivatives and triazole-containing molecules.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene have similar structural features but differ in their functional groups and reactivity.
Triazole-Containing Molecules: Compounds such as 1,2,3-triazole and its derivatives share the triazole ring but differ in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring, a triazole ring, and a chlorobenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C15H12ClN3OS |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
1-[5-[1-[(3-chlorophenyl)methyl]triazol-4-yl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C15H12ClN3OS/c1-10(20)14-5-6-15(21-14)13-9-19(18-17-13)8-11-3-2-4-12(16)7-11/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
DLPDVDRNSTXGDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(S1)C2=CN(N=N2)CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


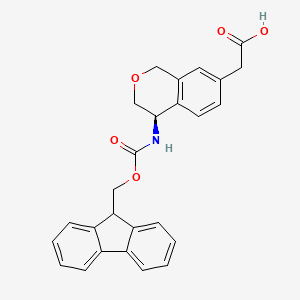
![8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylic acid](/img/structure/B12949350.png)
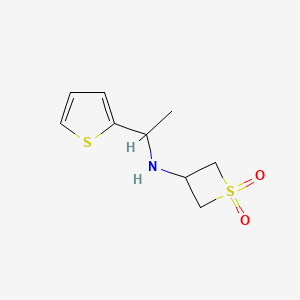


![4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12949363.png)
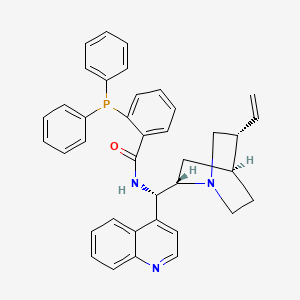
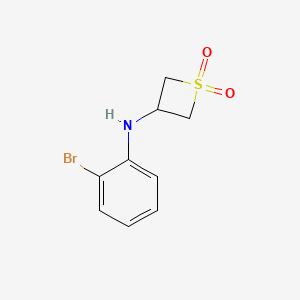

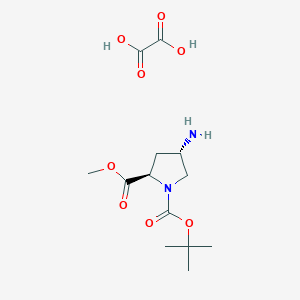



![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)
